N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N',N'-diethylethane-1,2-diamine
Overview
Description
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine is a complex organic compound characterized by its quinoline core structure
Preparation Methods
The synthesis of N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through a series of reactions involving the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization
Chemical Reactions Analysis
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core, using reagents like halogens or alkylating agents, leading to the formation of substituted quinoline derivatives.
Scientific Research Applications
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.
Comparison with Similar Compounds
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine can be compared with other quinoline derivatives, such as:
N-(1,3-benzodioxol-5-yl)-2-(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylacetamide: This compound has a similar quinoline core but differs in its substituents, leading to different chemical and biological properties.
2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanylmethyl]-5-(4-methylphenyl)-1,3,4-oxadiazole: Another quinoline derivative with distinct substituents, resulting in unique applications and activities.
The uniqueness of N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N’,N’-diethylethane-1,2-diamine lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(5,8-dimethoxy-4-methylquinolin-2-yl)-N',N'-diethylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-6-21(7-2)11-10-19-16-12-13(3)17-14(22-4)8-9-15(23-5)18(17)20-16/h8-9,12H,6-7,10-11H2,1-5H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHNTBSPPVGFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC(=C2C(=C1)C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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